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Compound of Interest

Compound Name: UR-2922

Cat. No.: B1683734

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UR-2922, a potent and highly selective
antagonist of the integrin allbp3, also known as glycoprotein lib/llla (GPIIb/llla). UR-2922 is the
active metabolite of the oral prodrug UR-3216 and has been a subject of interest for its unique
mechanism of action in inhibiting platelet aggregation, a critical process in thrombosis.

Core Function: Antagonism of Integrin allbf33

The primary function of UR-2922 is to inhibit platelet aggregation by acting as a direct
antagonist of the allb33 integrin receptor. This receptor plays a central role in the final common
pathway of platelet aggregation. Upon activation, allbf3 undergoes a conformational change
that enables it to bind to its ligands, primarily fibrinogen and von Willebrand factor (vWF). This
binding crosslinks adjacent platelets, leading to the formation of a platelet plug. UR-2922
effectively blocks this interaction, thereby preventing platelet aggregation and thrombus
formation.

Unique Mechanism of Action: A "Closing"
Antagonist

Unlike many other allb33 antagonists such as tirofiban and eptifibatide, which are classified as
"opening" antagonists, UR-2922 is a "closing" antagonist. This distinction is crucial to its
pharmacological profile.
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"Opening" antagonists, which are often RGD (arginine-glycine-aspartate)-mimetic, tend to
induce a partially active conformation of the allb33 receptor. In contrast, UR-2922 stabilizes the
integrin in its inactive, bent-closed conformation.[1] It achieves this without directly engaging
the Metal lon-Dependent Adhesion Site (MIDAS) on the (33 subunit, a common interaction point
for RGD-mimetic drugs.[2][3] Instead, molecular docking studies suggest that UR-2922
interacts with allb D224.[2] Its carboxyl group is believed to form a salt bridge with 33 Arg165
and establish hydrogen bonds with Tyr166.[2] This unique binding mode prevents the
conformational changes necessary for receptor activation.[2]

A key consequence of this mechanism is that UR-2922 does not induce Ligand-Induced
Binding Sites (LIBS).[4][5][6][7] The expression of LIBS is associated with a prothrombotic state
and can lead to the development of drug-dependent antibodies and thrombocytopenia, which
have been concerns with some previous oral allb3 antagonists.[8] To date, UR-2922 is the
only high-affinity GPIIb/Illa antagonist that does not induce LIBS expression.[4][5][6][7]

Quantitative Pharmacological Data

The pharmacological properties of UR-2922 have been characterized through various in vitro
studies. The following tables summarize the key quantitative data.

Parameter Value Species Notes

For resting platelets.

Binding Affinity (Kd) <1nM Human
[41[5][6]

Dissociation Constant

) <1nM Human [2]
(Ki)

, . Indicates a slow
Dissociation Rate

(koff)

90 min Human dissociation from the
receptor.[4][5][6]

IC50 (ADP-induced

' <35nM Human [8]
platelet aggregation)

Table 1: In Vitro Binding and Potency of UR-2922
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Binding Affinity Dissociation Rate .
Compound . LIBS Expression
(Kd/Ki) (t1/2)
UR-2922 <1nM 90 min[4][5][6] No[4][5][6][7]
Tirofiban ~1 nM[2] 11 sec[9] Yes
Eptifibatide ~0.5 nM[2] - Yes
Abciximab - 40 min to 4 h[9] Yes

Table 2: Comparative Pharmacology of allb3 Antagonists

Experimental Methodologies

The data presented in this guide are derived from a series of preclinical in vitro and in vivo
experiments.

Radioligand Binding Assays

To determine the binding affinity (Kd) and dissociation rate (koff) of UR-2922 for the allbf33
receptor, competitive binding assays were likely performed using radiolabeled ligands on
isolated human platelets. In these assays, a constant concentration of a radiolabeled ligand
that binds to allbB3 is incubated with platelets in the presence of varying concentrations of
unlabeled UR-2922. The displacement of the radiolabeled ligand by UR-2922 allows for the
calculation of its binding affinity. The dissociation rate is determined by measuring the rate at
which UR-2922 unbinds from the receptor over time.

Platelet Aggregation Assays

The functional potency (IC50) of UR-2922 was assessed using in vitro platelet aggregation
assays. These experiments typically involve the following steps:

o Preparation of platelet-rich plasma (PRP) from human blood samples.
« Incubation of PRP with varying concentrations of UR-2922.

¢ Induction of platelet aggregation using an agonist such as adenosine diphosphate (ADP).
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» Measurement of the change in light transmission through the PRP sample over time using an
aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light

transmission increases.

e The concentration of UR-2922 that inhibits 50% of the maximal aggregation response is

determined as the IC50 value.

In Vivo Models

The antithrombotic efficacy and pharmacokinetic profile of the prodrug UR-3216 were
evaluated in various animal models, including rats, dogs, and cynomolgus monkeys.[8] These
studies involved oral administration of UR-3216 followed by ex vivo platelet aggregation assays
and in vivo thrombosis models to assess its antithrombotic effects and duration of action.
Pharmacokinetic studies analyzed the absorption, distribution, metabolism (conversion to UR-
2922), and excretion of the compound.[5][6][8]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the role of allb3 in platelet aggregation and the specific
mechanism by which UR-2922 inhibits this process.
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Caption: Platelet aggregation signaling pathway and the inhibitory action of UR-2922.
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Caption: Molecular mechanism of UR-2922 as a "closing" antagonist of allbf33.

Conclusion

UR-2922 is a potent allbB3 antagonist with a unique "closing” mechanism that distinguishes it
from other compounds in its class. Its high affinity, slow dissociation rate, and, most notably, its
inability to induce LIBS, suggest a favorable safety and efficacy profile. The prodrug, UR-3216,
was developed to provide an oral route of administration with favorable pharmacokinetic
properties, including high bioavailability and rapid conversion to the active form, UR-2922.[5][6]
This technical guide summarizes the core functional and mechanistic aspects of UR-2922,
providing a foundation for further research and development in the field of antithrombotic
therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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